Cas no 1251632-62-8 (N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide)

N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-(2-amino-2-oxoethyl)-N-(4-bromophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
- N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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- インチ: 1S/C18H15BrN4O3/c1-10-2-7-13-16(25)14(8-23(9-15(20)24)17(13)21-10)18(26)22-12-5-3-11(19)4-6-12/h2-8H,9H2,1H3,(H2,20,24)(H,22,26)
- InChIKey: QFPZYHTXBCUHJA-UHFFFAOYSA-N
- SMILES: N1(CC(N)=O)C2=C(C=CC(C)=N2)C(=O)C(C(NC2=CC=C(Br)C=C2)=O)=C1
N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-0899-10μmol |
N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
1251632-62-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-0899-2mg |
N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
1251632-62-8 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-0899-10mg |
N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
1251632-62-8 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-0899-20mg |
N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
1251632-62-8 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3406-0899-20μmol |
N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
1251632-62-8 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-0899-2μmol |
N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
1251632-62-8 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-0899-5μmol |
N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
1251632-62-8 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-0899-1mg |
N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
1251632-62-8 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-0899-4mg |
N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
1251632-62-8 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-0899-30mg |
N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide |
1251632-62-8 | 30mg |
$119.0 | 2023-09-10 |
N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide 関連文献
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamideに関する追加情報
N-(4-Bromophenyl)-1-(Carbamoylmethyl)-7-Methyl-4-Oxo-1,4-Dihydro-1,8-Naphthyridine-3-Carboxamide: A Comprehensive Overview
The compound N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (CAS No. 1251632-62-8) is a highly specialized organic compound with significant potential in the fields of pharmacology and materials science. This compound belongs to the class of naphthyridines, which are heterocyclic aromatic compounds known for their diverse biological activities and structural versatility. The naphthyridine core of this molecule provides a robust framework for various functional groups, making it an attractive candidate for drug development and advanced material synthesis.
Recent studies have highlighted the importance of naphthyridine derivatives in medicinal chemistry, particularly in the design of kinase inhibitors and other bioactive molecules. The bromophenyl substituent in this compound contributes to its unique electronic properties and enhances its ability to interact with biological targets. Additionally, the carbamoylmethyl group introduces hydrogen bonding capabilities, which are crucial for optimizing pharmacokinetic profiles and improving bioavailability.
The 7-methyl substitution further modulates the physical and chemical properties of the molecule, influencing its solubility and stability under various conditions. This makes it suitable for applications in both aqueous and organic environments. The 4-oxo group within the naphthyridine ring adds an additional layer of reactivity, enabling participation in redox reactions and facilitating interactions with enzymes or other biomolecules.
From a synthetic perspective, the preparation of N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves a series of carefully designed reactions that highlight modern organic synthesis techniques. These include coupling reactions, oxidation steps, and selective functionalization strategies to achieve the desired stereochemistry and regioselectivity. The use of advanced catalysts and reaction conditions has significantly improved the yield and purity of this compound.
In terms of applications, this compound has shown promise in preliminary biological assays targeting various disease pathways. For instance, its ability to inhibit key enzymes involved in inflammation and oxidative stress makes it a potential candidate for anti-inflammatory and antioxidant therapies. Furthermore, its structural features suggest potential applications in cancer treatment by modulating signaling pathways critical for tumor growth and metastasis.
Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of this compound. Molecular docking studies reveal that the naphthyridine core interacts favorably with specific binding pockets on target proteins, enhancing its efficacy as a therapeutic agent. Additionally, quantum mechanical calculations have shed light on its electronic structure, which is essential for understanding its reactivity under different physiological conditions.
The development of novel synthetic routes for this compound continues to be an active area of research. Scientists are exploring greener chemistry approaches to minimize environmental impact while maintaining high yields. For example, microwave-assisted synthesis has been employed to accelerate reaction times and reduce energy consumption during the formation of key intermediates.
In conclusion, N-(4-bromophenyl)-1-(carbamoylmethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide represents a cutting-edge molecule with immense potential across multiple scientific disciplines. Its unique structure combines functional groups that confer versatile properties, making it a valuable tool in drug discovery and materials science. As research progresses, this compound is expected to play an increasingly important role in addressing complex scientific challenges.
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